molecular formula C13H11NO7 B2665267 Ethyl 8-methoxy-6-nitro-2-oxochromene-3-carboxylate CAS No. 81309-06-0

Ethyl 8-methoxy-6-nitro-2-oxochromene-3-carboxylate

Cat. No.: B2665267
CAS No.: 81309-06-0
M. Wt: 293.231
InChI Key: WDYMYDHPGNVKTN-UHFFFAOYSA-N
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Description

Ethyl 8-methoxy-6-nitro-2-oxochromene-3-carboxylate is a chemical compound with the molecular formula C13H11NO7 . It is a derivative of chromene, a class of heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: InChI=1S/C13H11NO7/c1-3-17-12(14)9-7-8-5-4-6-10(16-2)11(8)18-13(9)15/h4-7H,3H2,1-2H3 . This indicates the arrangement of atoms and bonds in the molecule.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 248.23 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 248.06847348 g/mol .

Scientific Research Applications

Synthetic Applications in Organic Chemistry

Synthetic studies have explored the reactions and applications of ethyl α,β-unsaturated β-nitrocarboxylates, highlighting their potential in creating complex molecular structures. For instance, ethyl α-hydroxy-β-nitrocarboxylates, obtained through reactions with fuming nitric acid or nitroparafins with ethyl glyoxylate, can be converted into α,β-unsaturated β-nitrocarboxylates by treatment with acetic anhydride and bases. These compounds serve as key intermediates for further chemical transformations, demonstrating the versatility of nitrocarboxylates in synthetic organic chemistry (Shin, Yonezawa, Narukawa, Nanjo, & Yoshimura, 1972).

Material Science and Polymer Research

In material science, nitroxide radicals and their polymer derivatives, such as poly(2,2,6,6-tetramethylpiperidinyloxy methacrylate) (PTMA), have been characterized as a new class of cathode-active materials for lithium batteries. PTMA showcases stability at ambient conditions, tunable solubility and processability, and can undergo thermal runaway without any odor and ash. The reversible and rapid redox behavior of these nitroxide radicals enables high power-rate performance in battery applications, marking a significant advancement in the field of organic electronics and energy storage solutions (Nishide, Iwasa, Pu, Suga, Nakahara, & Satoh, 2004).

Spectroscopic Studies and Solvent Effects

Research has also delved into the spectroscopic properties of ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (8EMOHCC), focusing on its absorption and fluorescence spectra in various solvents. Studies reveal that 8EMOHCC exhibits solvatochromic shifts, specifically bathochromic (red) shifts, in its absorption and fluorescence spectra depending on the polarity of the solvent. Such findings underscore the molecule's sensitivity to the solvent environment, which is crucial for understanding its behavior in different chemical contexts and potential applications in sensing and molecular electronics (Patil, Koppal, Melavanki, & Patil, 2018).

Properties

IUPAC Name

ethyl 8-methoxy-6-nitro-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO7/c1-3-20-12(15)9-5-7-4-8(14(17)18)6-10(19-2)11(7)21-13(9)16/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYMYDHPGNVKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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